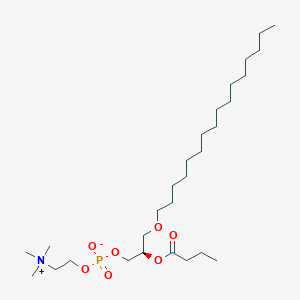

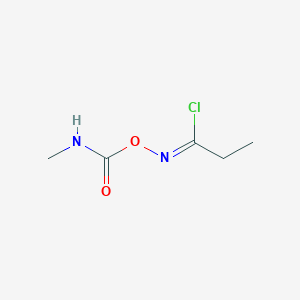

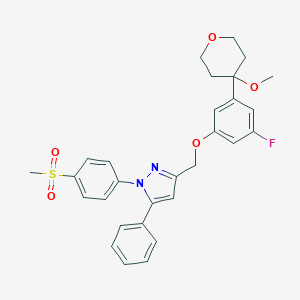

![molecular formula C5H7N3Na2O4 B163774 Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate CAS No. 178948-42-0](/img/structure/B163774.png)

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate”, also known as PROLI NONOate, is a proline derivative . It has a molecular formula of C5H7N3Na2O4 and a molecular weight of 219.11 g/mol .

Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes two sodium atoms, an oxidoimino group, and a carboxylate group . The InChI string and SMILES notation provide more detailed information about its structure .Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . It also has a topological polar surface area of 108 Ų and a complexity of 211 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Field

Medicinal Chemistry

Application

Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Method of Application

The pyrrolidine ring is used to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Results

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Spiro Heterocycles

Field

Organic Chemistry

Application

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity .

Method of Application

Many synthetic methodologies have been established for the construction of spirocyclic compounds .

Results

These spiro heterocycles have shown promising biological activity, making them of special interest in medicinal chemistry .

Selective Synthesis of Pyrrolidin-2-ones

Application

A selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines .

Method of Application

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Results

This method provides a new approach to the synthesis of pyrrolidin-2-ones .

Pyrrolidine Derivatives in Drug Discovery

Application

Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . These derivatives are characterized by the pyrrolidine ring and exhibit target selectivity .

Method of Application

The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of 3-Iodopyrroles

Application

A selective synthesis of 3-iodopyrroles via the cascade reactions of N-substituted piperidines .

Method of Application

The formation of 3-iodopyrroles involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .

Results

This method provides a new approach to the synthesis of 3-iodopyrroles .

Pyrrolidine in Stroke Therapeutics

Field

Neuropharmacology

Application

A novel nitrone derivative of tetramethylpyrazine (TMP), 2- [ [ (1,1-dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine (TBN), has been found to be a potent candidate compound for ischemic stroke treatment .

Method of Application

TBN is currently in preclinical development as a stroke therapeutic . The specific methods of application or experimental procedures are not detailed in the source.

Results

While the specific results or outcomes obtained are not detailed in the source, the compound is described as a potent candidate for ischemic stroke treatment .

Eigenschaften

IUPAC Name |

disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIOFDWWAQUTIZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)